molecular formula C21H18Cl2N2O3 B11564718 N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11564718
M. Wt: 417.3 g/mol
InChI Key: ZBEHIXQNVUTMTL-BHGWPJFGSA-N
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Description

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring substituted with a dichlorophenyl group and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 5-(3,4-dichlorophenyl)furan-2-carbaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide: Similar compounds include other hydrazide derivatives and furan-based molecules.

Uniqueness

    Structural Features: The combination of a furan ring, dichlorophenyl group, and hydrazide moiety makes this compound unique.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactions.

    Applications: Its versatility in various scientific research applications sets it apart from other similar compounds.

Properties

Molecular Formula

C21H18Cl2N2O3

Molecular Weight

417.3 g/mol

IUPAC Name

N-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H18Cl2N2O3/c1-13-4-3-5-14(2)21(13)27-12-20(26)25-24-11-16-7-9-19(28-16)15-6-8-17(22)18(23)10-15/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+

InChI Key

ZBEHIXQNVUTMTL-BHGWPJFGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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